molecular formula C17H12ClNO4 B13802329 N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide CAS No. 546093-13-4

N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide

Cat. No.: B13802329
CAS No.: 546093-13-4
M. Wt: 329.7 g/mol
InChI Key: WGJKPSDANGKFMV-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide is a synthetic chromene derivative characterized by a 4-oxochromene (coumarin) backbone substituted with a 5-hydroxyl group and an N-[(4-chlorophenyl)methyl]carboxamide moiety at position 2. Structural studies of such compounds often employ crystallographic tools like the SHELX program suite for refinement and validation .

Properties

CAS No.

546093-13-4

Molecular Formula

C17H12ClNO4

Molecular Weight

329.7 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide

InChI

InChI=1S/C17H12ClNO4/c18-11-6-4-10(5-7-11)9-19-17(22)15-8-13(21)16-12(20)2-1-3-14(16)23-15/h1-8,20H,9H2,(H,19,22)

InChI Key

WGJKPSDANGKFMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NCC3=CC=C(C=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine, such as ammonia or an amine derivative, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, sodium hydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a carbonyl group.

    Reduction: Formation of a hydroxyl group.

    Substitution: Formation of substituted derivatives.

    Hydrolysis: Formation of carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and antitumor agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Chromene Backbone Modifications

The chromene core is a common feature among analogs, but substituent variations critically influence bioactivity:

Compound Name Substituents Key Functional Differences Potential Biological Implications Reference
Target Compound 5-hydroxy, 4-oxo, N-(4-chlorobenzyl)carboxamide High polarity from -OH and -CONH- groups Enhanced solubility; possible kinase inhibition -
6-Chloro-N-[4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide 6-chloro, 7-methyl, 4-oxo, sulfamoylphenyl group Sulfamoyl moiety; chloro/methyl groups Antimicrobial activity (sulfonamide class)
2-[N-(4-{4-[(2-Hydroxy-5-methoxy-benzylidene)amino]benzyl}phenyl)carboximidoyl]-4-methoxyphenol Methoxy groups, benzylidene imine, phenolic -OH Reduced polarity from -OCH₃; Schiff base Chelation potential (metal-binding)

Key Observations :

  • Polarity : The target compound’s 5-hydroxy group increases water solubility compared to methoxy-substituted analogs (e.g., ), which may enhance bioavailability but reduce blood-brain barrier penetration.
  • Chlorophenyl vs. Sulfamoyl : The 4-chlorobenzyl group in the target compound contrasts with the sulfamoyl group in ’s analog, which is a hallmark of sulfonamide antibiotics. This suggests divergent therapeutic applications .
Pharmacophore Analogues with 4-Chlorophenyl Moieties

The 4-chlorophenyl group is recurrent in pharmaceuticals targeting neurological and metabolic pathways:

  • (+)-MR200 : Contains a 4-chlorophenyl group linked to a piperidine ring and ester functionality. Unlike the target compound, (+)-MR200 acts as a sigma receptor ligand, highlighting the role of the piperidine ring in receptor affinity .
  • BD 1008 and BD 1047 : These sigma receptor antagonists feature 3,4-dichlorophenyl groups, demonstrating that halogenation position (3,4- vs. 4-) and additional substituents (e.g., pyrrolidinyl in BD 1008) modulate receptor selectivity .

Structural-Activity Relationship (SAR) :

  • The 4-chlorophenyl group in the target compound may confer sigma receptor affinity, but the absence of a piperidine/amine group (cf. BD 1008 or (+)-MR200) likely shifts its mechanism toward non-neurological targets, such as kinases or oxidoreductases.

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